1beta-Hydroxy-beta-eudesmol

Vue d'ensemble

Description

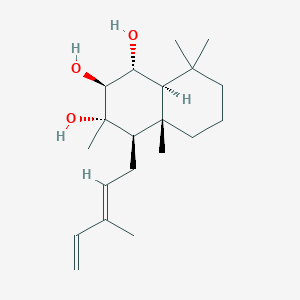

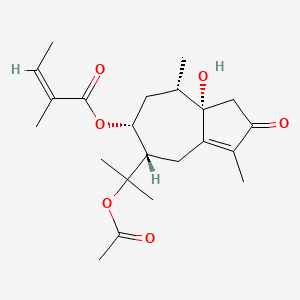

1β-Hydroxy-β-eudesmol is a sesquiterpenoid alcohol with a unique molecular structure and properties that have attracted considerable interest in the fields of organic chemistry and pharmacology. This compound is a derivative of β-eudesmol, distinguished by the presence of a hydroxy group at the 1β position.

Synthesis Analysis

The synthesis of 1β-Hydroxy-β-eudesmol derivatives has been explored through various chemical strategies. A notable approach involves the use of the Sharpless asymmetric dihydroxylation as a key reaction to introduce hydroxy groups into the sesquiterpene skeleton (Chen et al., 1998). Another innovative method for introducing a C-1 hydroxy group on the decalin ring system, starting from (-)-carvone and utilizing substrate-controlled Mukaiyama aldol reaction and alkaline cyclization, highlights the versatility of synthetic strategies for accessing 1β-hydroxy-eudesmane skeletons (Zheng et al., 2004).

Molecular Structure Analysis

The molecular structure of β-eudesmol derivatives, including 1β-Hydroxy-β-eudesmol, has been elucidated using various spectroscopic methods. These compounds typically feature a sesquiterpene backbone with distinct functional groups that contribute to their chemical behavior and biological activity. X-ray structural analysis has confirmed the molecular structures of these compounds, providing insight into their three-dimensional configurations (Zheng et al., 2004).

Chemical Reactions and Properties

β-Eudesmol and its derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. For example, microbiological conversion by Rhizopus stolonifer has been shown to biotransform β- and γ-eudesmol mixtures, leading to hydroxylated metabolites with potentially altered pharmacological properties (Maatooq & Hoffmann, 2002).

Applications De Recherche Scientifique

Antibacterial and Cytotoxic Properties

1β-Hydroxy-β-eudesmol, a sesquiterpene, has demonstrated notable antibacterial activity against Escherichia coli and Staphylococcus aureus. Additionally, certain compounds related to 1β-Hydroxy-β-eudesmol showed cytotoxic activity against human hepatoma, cervical carcinoma, and murine melanoma cells, hinting at its potential in cancer treatment research (Han et al., 2005).

Neurological Function Enhancement

β-Eudesmol, closely related to 1β-Hydroxy-β-eudesmol, induced neurite extension in rat pheochromocytoma cells, which was accompanied by an increase in intracellular calcium concentration and phosphorylation of both mitogen-activated protein kinase (MAPK) and cAMP-responsive element binding protein. This suggests its potential role in enhancing neuronal function and aiding in understanding the mechanisms of neuronal differentiation (Obara et al., 2002).

Safety and Hazards

Mécanisme D'action

- Anti-Inflammatory Effects : 1β-Hydroxy-β-eudesmol may inhibit inflammatory pathways. It could interfere with NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and other transcription factors involved in inflammation .

- Senescence Inhibition : The compound shows senescence-hindering capacity in dermal fibroblast cells, suggesting it may impede aging processes .

- Downstream Effects : By inhibiting NF-κB and promoting anti-inflammatory genes (such as interleukin-10), 1β-Hydroxy-β-eudesmol likely affects multiple cellular pathways. These include those related to immune response, cell survival, and tissue homeostasis .

- Molecular and Cellular Effects : The compound’s action likely influences gene expression, protein synthesis, and cellular responses. Further studies are needed to elucidate specific molecular effects .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Propriétés

IUPAC Name |

(1R,4aS,6R,8aR)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10-5-6-13(16)15(4)8-7-11(9-12(10)15)14(2,3)17/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12+,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOLOUZWNJHZLN-QVHKTLOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1C(=C)CCC2O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H](C[C@H]1C(=C)CC[C@H]2O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1beta-Hydroxy-beta-eudesmol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide](/img/no-structure.png)